molecular formula C7H5IO2 B1664553 2-Iodobenzoic acid CAS No. 88-67-5

2-Iodobenzoic acid

Cat. No.: B1664553
CAS No.: 88-67-5
M. Wt: 248.02 g/mol
InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Description

2-Iodobenzoic acid, also known as ortho-iodobenzoic acid, is an organic compound with the molecular formula C7H5IO2. It is a white solid with a melting point of approximately 162°C. This compound is an isomer of iodobenzoic acid and is commonly used as a precursor in the synthesis of various oxidizing agents, such as 2-iodoxybenzoic acid and Dess-Martin periodinane .

Mechanism of Action

Target of Action

2-Iodobenzoic acid is primarily used as a reagent for the detection of sulfhydryl groups in proteins . It acts as a precursor in the preparation of 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane, both used as mild oxidants . These compounds are the primary targets of this compound.

Mode of Action

The compound interacts with its targets by oxidizing them. For instance, it oxidizes vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes . This interaction results in changes in the structure and function of the target proteins.

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in the synthesis of oligo(m-phenylene ethynylenes), (±)-lycoricidine, and various detoxifiers of organophosphorus nerve agents . It also plays a role in the Suzuki reaction . The compound’s action on these pathways leads to the production of various biochemical compounds.

Pharmacokinetics

It is known that the compound is practically insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The action of this compound results in molecular and cellular effects. It causes changes in the structure and function of proteins by oxidizing sulfhydryl groups . This can lead to the inactivation of enzymes or changes in their conformation. Additionally, the compound’s role as a precursor in the synthesis of other compounds leads to the production of various biochemical compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability . Furthermore, the compound’s reactivity and stability can be affected by factors such as temperature and pH.

Safety and Hazards

2-Iodobenzoic acid is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

2-Iodobenzoic acid has been successfully used in the synthesis of a novel type of hypervalent iodine reagents called vinylbenziodoxolones (VBX) . These reagents are synthesized in a one-pot reaction using this compound as a starting material . The development of a safer and more efficient method for their synthesis is highly desirable .

Biochemical Analysis

Biochemical Properties

2-Iodobenzoic acid plays a significant role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes and proteins, leading to the oxidation of vicinal sulfhydryls to disulfides within enzymes, which can result in enzyme inactivation or conformational changes . Additionally, this compound is used to cleave tryptophanyl peptide bonds . These interactions highlight its importance in studying enzyme structure and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by acting as an oxidizing agent, which can alter cell signaling pathways and gene expression. The compound’s ability to oxidize sulfhydryl groups within enzymes can lead to changes in cellular metabolism and enzyme activity . These effects are crucial for understanding the compound’s role in biochemical and cellular contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through oxidation reactions. It binds to sulfhydryl groups within enzymes, leading to the formation of disulfides and subsequent enzyme inactivation or conformational changes . This mechanism is essential for its role as an oxidizing agent in various biochemical reactions. Additionally, this compound can cleave tryptophanyl peptide bonds, further demonstrating its impact on protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure or storage may lead to degradation, which can affect its efficacy in biochemical reactions. Understanding these temporal effects is crucial for its application in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively oxidize target biomolecules. At higher doses, this compound can cause toxic or adverse effects, including enzyme inactivation and disruption of cellular processes . These dosage-dependent effects are important for determining safe and effective usage in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors that facilitate oxidation reactions, leading to changes in metabolic flux and metabolite levels . The compound’s ability to oxidize sulfhydryl groups and cleave peptide bonds highlights its significance in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for its application in biochemical research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzoic acid can be synthesized through the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide. The process typically involves the following steps :

    Diazotization: Anthranilic acid is treated with sodium nitrite and hydrochloric acid at temperatures below 10°C to form a diazonium salt.

    Substitution: The diazonium salt is then reacted with potassium iodide, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Properties

IUPAC Name

2-iodobenzoic acid
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InChI

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I
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Molecular Formula

C7H5IO2
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Related CAS

2532-17-4 (mono-hydrochloride salt)
Record name 2-Iodobenzoic acid
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DSSTOX Substance ID

DTXSID6058976
Record name Benzoic acid, 2-iodo-
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Molecular Weight

248.02 g/mol
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Physical Description

White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]
Record name 2-Iodobenzoic acid
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Vapor Pressure

0.000198 [mmHg]
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CAS No.

88-67-5, 1321-07-9
Record name 2-Iodobenzoic acid
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Synthesis routes and methods

Procedure details

Thus, e.g. 4-chloro-thiophenol and 2-iodo-benzoic acid are condensed to give 2-carboxy-4'-chlorodiphenylsulfide, which is then cyclized to 2-chloro-thioxanthone (cf. J. O. Jilek, M. Rajsner, J. Pomykacek and M. Protiva, Cesk. Farm. 14, (1965) 294-303). In an analogous manner, 4,5-dichlorothioxanthone is obtained from 2-(o-chlorophenylthio)-3-chlorobenzoic acid (cf. V. G. Kalawar, V. V. Badiger and K. S. Nargund, J. Karnatak Univ. 11, (1966) 37-41). Selenoxanthone is obtained from 2-(phenylseleno)-benzoic acid, made by the condensation of selenophenol with 2-iodobenzoic acid; 2-chloro-selenoxanthone is synthesized from 2-(p-chlorophenylseleno)-benzoic acid, obtained from 4-chloroselenophenol and 2-iodobenzoic acid (cf. K. Sindelar, E. Svatek, J. Metysova, J. Metys and M. Protiva, Collection Czechoslovak Chem. Commun. 34, (1969) 3792-3800). 3-Methoxy xanthone is analogously obtained from 2-carboxy-3'-methoxy diphenyl ether, 3-chloro-6-methoxy-xanthone from 2-carboxy,5-chloro-3'-methoxy diphenyl ether and 3-methyl-xanthone from 2-carboxy,5-methyl diphenyl ether. 3,6-Dimethoxy-xanthone is obtained from the abovementioned 3-chloro,6-methoxy-xanthone by the facile replacement of chloride with methoxy (cf. A. A. Goldberg and A. H. Wragg, J. Chem. Soc. 1958, 4227-4234 and ibid. 4234-4241). Similarly, 3-nitro-xanthone is obtained from 2-carboxy,5-nitrodiphenyl ether and 4-nitroxanthone from 2-carboxy,6-nitro diphenyl ether, whereas 2-nitroxanthone and 2,7-dinitro-xanthone may be obtained by direct nitration of xanthone (cf. A. A. Goldberg and H. A. Walker, J. Chem. Soc. 1953, 1348-1357).
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2-(p-chlorophenylseleno)-benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-iodobenzoic acid?

A1: The molecular formula of this compound is C₇H₅IO₂, and its molecular weight is 248.02 g/mol. []

Q2: What are some key spectroscopic characteristics of this compound?

A2: The structure of this compound and its derivatives have been confirmed using melting point analysis, ¹H NMR, and IR spectroscopy. [, , , , , , , ] For instance, 1H NMR analysis of 1‐(trifluoromethyl)‐1,2‐benziodoxol‐3(1H)‐one, a derivative, shows characteristic peaks at δ = 7.26–7.85 (m, 3H; CHarom), 8.43–8.47 ppm (m, 1H; CHarom ortho to I). []

Q3: How can this compound be synthesized?

A3: One common method involves the iodination of phthalic anhydride. This process starts with the hydrolysis of phthalic anhydride to yield phthalic acid. Subsequently, phthalic acid is refluxed with mercuric acetate, followed by reaction with potassium iodide and iodine, ultimately producing this compound. [] This synthetic route showcases the versatility of this compound as a building block for more complex molecules.

Q4: What is the significance of the carboxylic acid group in reactions involving this compound?

A4: The carboxylic acid group plays a crucial role in the reactivity of this compound. For instance, in palladium-catalyzed γ-C(sp3)-H arylation reactions, the carboxylic acid group facilitates the reductive elimination step from a PdIV intermediate, ultimately leading to the formation of a C(sp3)-C(sp2) bond. []

Q5: Can this compound be used in the synthesis of heterocyclic compounds?

A5: Yes, this compound serves as a valuable precursor for synthesizing diverse heterocyclic compounds. For example, it reacts with terminal alkynes in the presence of a copper catalyst to yield 3-substituted isocoumarins. [, ] This reaction highlights the applicability of this compound in constructing important heterocyclic scaffolds.

Q6: How does this compound react with allenylphosphonates in the presence of a palladium catalyst?

A6: The reaction of this compound with allenylphosphonates, catalyzed by palladium, leads to the formation of isocoumarins. Interestingly, the specific type of isocoumarin produced depends on the substituents present on the allenylphosphonate, showcasing the regioselectivity of this reaction. [] This regioselectivity highlights the importance of structural considerations in reactions involving this compound.

Q7: Can this compound act as a catalyst in organic synthesis?

A7: Yes, this compound can function as a catalyst in various oxidation reactions. When used in conjunction with a co-oxidant like Oxone®, it facilitates the oxidation of primary and secondary alcohols. This catalytic activity stems from the in situ formation of 2-iodoxybenzoic acid (IBX), a powerful oxidant. [, , ] The use of this compound in this catalytic context exemplifies a greener approach to oxidation reactions.

Q8: How does the presence of tetraethylammonium bromide influence the reactivity of 2-iodoxybenzoic acid (IBX) with alkyl halides?

A8: In the presence of tetraethylammonium bromide, IBX, a potent oxidant derived from this compound, reacts with alkyl halides to produce 2-iodobenzoate esters. [] This transformation underscores the ability to modulate the reactivity of IBX through the addition of specific reagents.

Q9: What happens during the electrochemical reduction of this compound?

A9: Electrochemical studies have revealed that this compound undergoes hydrodeiodination upon reduction. This process involves the addition of electrons and protons, ultimately leading to the cleavage of the carbon-iodine bond and the formation of benzoic acid. The electrocatalytic activity for this reaction varies depending on the electrode material. For instance, silver and copper electrodes exhibit higher activity than titanium and platinum electrodes. [, ] These findings provide insights into the electrochemical behavior of this compound and its potential in electrocatalytic applications.

Q10: Has this compound been utilized in the synthesis of metal-organic frameworks?

A10: Yes, this compound has been employed as a ligand in the synthesis of metal-organic frameworks (MOFs). [] This application highlights the ability of this compound to coordinate to metal centers, leading to the formation of complex structures with potential applications in materials science.

Q11: Does this compound have applications in medicinal chemistry?

A11: Derivatives of this compound, such as radioiodinated esters and amides, have been explored as potential tumor- or organ-imaging agents. [] This research highlights the potential of incorporating this compound into molecules with biological activity.

Q12: How do different forms of iodine, including this compound, influence the physiology of tomato plants?

A12: Studies investigating the impact of various forms of iodine on tomato plants have shown that this compound, when applied along with other organoiodine compounds and potassium iodide, can influence the antioxidative and sugar metabolism of the plants. [] This finding points to the broader biological effects of this compound and related compounds.

Q13: Are there any safety concerns associated with the handling and storage of 2-iodoxybenzoic acid (IBX)?

A13: IBX, a strong oxidant derived from this compound, is known to be explosive under certain conditions, particularly upon impact or heating above 200 °C. Therefore, it's crucial to handle and store IBX with caution. [, ]

Q14: What strategies have been developed to address the safety concerns associated with IBX?

A14: To mitigate the risks associated with IBX, a stabilized form known as stabilized 2‐iodoxybenzoic acid (SIBX) has been developed. SIBX is formulated as a mixture of benzoic acid, isophthalic acid, and IBX, which significantly reduces its explosive properties. [] This development underscores the ongoing efforts to improve the safety profiles of potent oxidants like IBX.

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